molecular formula C22H22N2S B2571234 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 831240-85-8

1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2571234
CAS No.: 831240-85-8
M. Wt: 346.49
InChI Key: PBEKTSWFVCBVQY-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione” would likely be determined using spectroscopic methods and confirmed by X-ray diffraction method .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione” would likely be determined using various analytical techniques, including spectroscopy and X-ray diffraction .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Studies have delved into synthetic routes for related compounds, such as the development of efficient methods for producing tetrahydroquinazolines, highlighting the importance of these structures in chemical synthesis and potential pharmaceutical applications (Eynde et al., 1993).
  • Research into the conformation and microdynamics of similar quinazoline-thiones using high-field NMR and 2D NMR spectroscopy, along with theoretical energy calculations, offers insights into the structural attributes that could influence their biological activity and material properties (Neszmélyi & Lóránd, 1991).

Pharmacological Potential

  • The exploration of tetrahydroisoquinoline derivatives for their neurotoxicity and potential to lead to neurodegenerative diseases underscores the biological relevance of structurally similar compounds. This includes assessing their effects on the brain, modulation of dopamine receptors, and the absence of neurotoxic effects in vitro, indicating a nuanced view of their safety and potential therapeutic uses (Aro et al., 2022).

Chemical Reactions and Interactions

  • Innovative synthetic approaches to create benzylidene derivatives via condensation reactions, and the evaluation of their antimicrobial activities, provide a basis for understanding how modifications in the chemical structure can lead to significant changes in biological activity. This is crucial for the design of new drugs and materials with specific properties (Rao et al., 2020).

Properties

IUPAC Name

1-benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c1-16-8-7-11-18(14-16)21-23-22(25)19-12-5-6-13-20(19)24(21)15-17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKTSWFVCBVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC4=CC=CC=C4)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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